
8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C11H17N5O3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
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Biological Activity
8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has gained attention in pharmacological research due to its potential biological activities. This compound, also known by its CAS number 6485-03-6, exhibits various biological properties that could be leveraged in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H17N5O3. Its structure features a purine base with amino and ethoxyethyl substituents that may influence its biological interactions.
Antitumor Activity
Research indicates that derivatives of purines can exhibit significant antitumor properties. Specifically, 8-aminoadenosine, a related compound, has been shown to inhibit transcription mechanisms in mantle cell lymphoma cells. This suggests that the biological activity of this compound might also extend to antitumor effects through similar pathways .
The mechanism of action for this compound may involve hydrogen bonding interactions with nucleic acids. Studies demonstrate that purine derivatives can stabilize triplex structures and form Hoogsteen-like complexes with thymine. Such interactions can lead to alterations in gene expression and cellular signaling pathways .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of various purine derivatives on cancer cell lines. The results indicated that compounds similar to this compound inhibited cell proliferation in vitro. The study highlighted the potential for these compounds to serve as lead candidates for developing new anticancer agents .
Case Study 2: Interaction with DNA
Another research project focused on the interaction of purine derivatives with DNA. It was found that 8-amino derivatives could form stable complexes with DNA bases through hydrogen bonding. This property may contribute to their efficacy as therapeutic agents targeting genetic material in cancer cells .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇N₅O₃ |
CAS Number | 6485-03-6 |
Potential Applications | Antitumor agent |
Mechanism of Action | DNA interaction |
Research Focus | Cancer cell inhibition |
Properties
Molecular Formula |
C11H17N5O3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
8-amino-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O3/c1-4-19-6-5-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-6H2,1-3H3,(H2,12,13) |
InChI Key |
KUTAOUVTSHOMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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